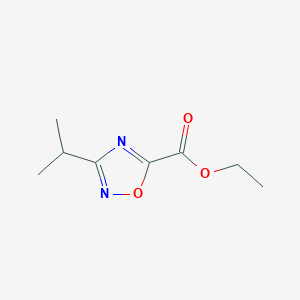

![molecular formula C10H14N2O3 B1394983 2-[(3-Hydroxybutyl)amino]nicotinic acid CAS No. 1220037-38-6](/img/structure/B1394983.png)

2-[(3-Hydroxybutyl)amino]nicotinic acid

説明

“2-[(3-Hydroxybutyl)amino]nicotinic acid” is a compound with the molecular formula C10H14N2O3 . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a nicotinic acid core with a hydroxybutylamino group attached . The exact 3D structure is not provided in the available resources.科学的研究の応用

Neuroprotective Effects

2-[(3-Hydroxybutyl)amino]nicotinic acid and related compounds have shown neuroprotective effects. For instance, β-hydroxybutyrate (BHB), a ketone body, protects against stroke and neurodegenerative diseases. It activates the hydroxy-carboxylic acid receptor 2 (HCA2), which is essential for neuroprotection offered by BHB and a ketogenic diet. Nicotinic acid, an HCA2 agonist, reduces infarct size in a stroke model, highlighting the importance of HCA2 in neuroprotection. This receptor's activation induces a protective phenotype in monocytes/macrophages, involving prostaglandin D2 production, crucial for delivering a neuroprotective signal to the brain (Rahman et al., 2014).

Receptor Diversity and Pharmacology

Nicotinic acid and its analogs interact with various receptors, including nicotinic acetylcholine receptors (nAChRs) and G protein-coupled receptors (GPRs). nAChRs, implicated in neurological and neuromuscular disorders, are diverse in vertebrates, with multiple subunits contributing to a range of subtypes. The understanding of nAChR diversity is crucial for developing treatments for related disorders (Millar & Gotti, 2009).

Metabolic Pathways

Studies have explored the metabolic pathways of nicotinic acid and related compounds. For example, the conversion of 3-hydroxyanthranilic acid to nicotinic acid in Neurospora has been studied, revealing insights into the metabolism of tryptophan to nicotinic acid (Leifer et al., 1950).

Synthesis and Applications in Medicinal Chemistry

Efficient synthesis methods for nicotinic acid-based compounds, including pseudopeptides with potential medicinal applications, have been developed. This synthesis involves coupling 2-cyanonicotinic acid with methyl esters of amino acids, leading to the creation of pseudopeptides with an amidoxime function on the pyridine ring (Ovdiichuk et al., 2015).

作用機序

Target of Action

The primary target of 2-[(3-Hydroxybutyl)amino]nicotinic acid, also known as HANA, is the G-protein-coupled FFA receptor 3 . This receptor plays a crucial role in regulating lipolysis, a process that breaks down fats and other lipids to release fatty acids .

Mode of Action

HANA interacts with its target receptor by binding to it and blocking its action . This results in a reduction of lipolysis, thereby controlling the release of fatty acids . Additionally, HANA antagonizes the NOD-like receptor protein 3 (NLRP3) inflammasome, leading to the inhibition of inflammation .

Biochemical Pathways

HANA affects several biochemical pathways. As a derivative of nicotinic acid, it acts as a precursor to the coenzyme NAD+. This coenzyme plays a crucial role in metabolism, acting as an electron donor or acceptor in many vital redox reactions . By maintaining the intracellular pool of niacin, HANA ensures the efficient functioning of NAD-dependent pathways .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability.

Result of Action

The action of HANA leads to various molecular and cellular effects. By reducing lipolysis, it controls the release of fatty acids, which can have implications for energy metabolism . Its anti-inflammatory action via the inhibition of the NLRP3 inflammasome can also have beneficial effects in conditions characterized by chronic inflammation .

生化学分析

Biochemical Properties

2-[(3-Hydroxybutyl)amino]nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions. These interactions facilitate the transfer of electrons in metabolic processes, thereby influencing energy production and cellular metabolism . Additionally, this compound may interact with poly-ADP-ribose-polymerases (PARPs), which regulate the transfer of adenosine diphosphate (ADP)-ribose units from NAD to proteins .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate specific hydroxyl-carboxylic acid receptors and inhibit histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . These interactions can lead to changes in lipolysis, inflammation, oxidative stress, and other cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. For example, it can inhibit histone deacetylase enzymes, which play a role in regulating gene expression by modifying chromatin structure . Additionally, it can activate hydroxyl-carboxylic acid receptors, influencing various cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, affecting its long-term efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential benefits and limitations of its use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as improved lipid profiles and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be converted to NAD and NADP through specific biosynthesis pathways . These coenzymes play a critical role in various metabolic processes, including energy production, DNA repair, and cellular signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes and distributed to various tissues, where it exerts its effects . The localization and accumulation of this compound can influence its activity and function within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .

特性

IUPAC Name |

2-(3-hydroxybutylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(13)4-6-12-9-8(10(14)15)3-2-5-11-9/h2-3,5,7,13H,4,6H2,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCXDFLDNALDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C(C=CC=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

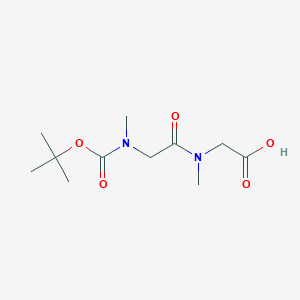

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

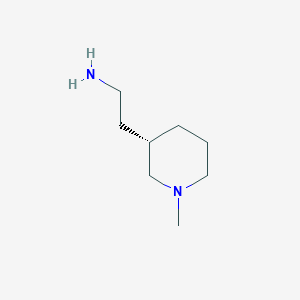

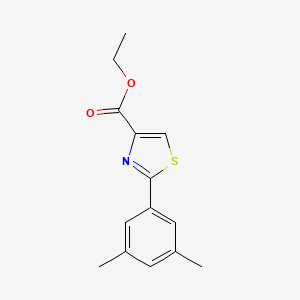

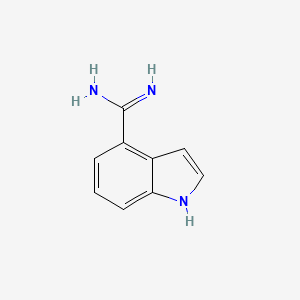

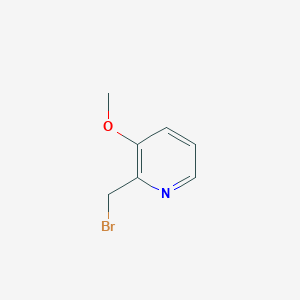

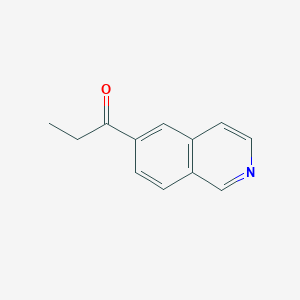

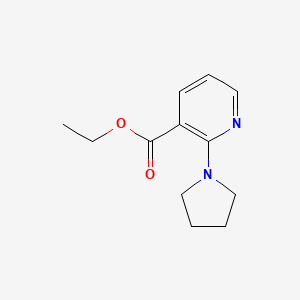

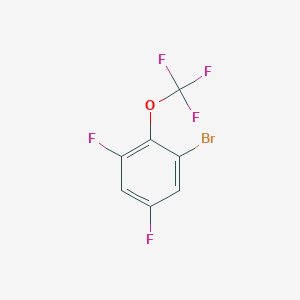

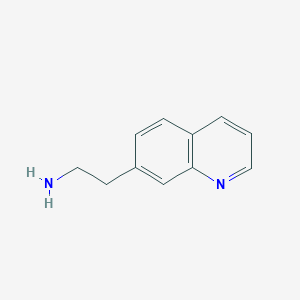

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide](/img/structure/B1394921.png)